Eg5 Basal ATPase Inhibition: STLC Is ~14-Fold More Potent Than Monastrol
In an enzyme-coupled ATPase assay measuring basal Eg5 activity, STLC inhibits with an IC50 of 1.0 μM, compared to monastrol's IC50 of 14 μM [1]. This represents an approximately 14-fold lower IC50 (i.e., greater potency) for STLC. STLC also inhibits microtubule-activated Eg5 ATPase activity with an IC50 of 140 nM [1]. Monastrol is a structurally unrelated allosteric Eg5 inhibitor that binds the same loop L5/α2/α3 pocket and is the historical reference compound for this target .
| Evidence Dimension | Eg5 basal ATPase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.0 μM (basal); IC50 = 140 nM (microtubule-activated) |
| Comparator Or Baseline | Monastrol: IC50 = 14 μM (basal ATPase) |
| Quantified Difference | STLC basal ATPase IC50 is ~14-fold lower (more potent) than monastrol |
| Conditions | Eg5 enzyme-coupled ATPase assay; basal and microtubule-stimulated conditions [1]; monastrol data from published IC50 in equivalent Eg5 basal ATPase assay |
Why This Matters
A 14-fold potency advantage means STLC achieves the same level of target engagement at substantially lower concentrations, reducing compound consumption per experiment and potentially minimising off-target effects at working concentrations.
- [1] Skoufias DA, et al. S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. Journal of Biological Chemistry, 2006; 281(26): 17559–17569. DOI: 10.1074/jbc.M511735200. View Source
